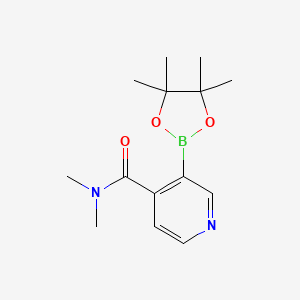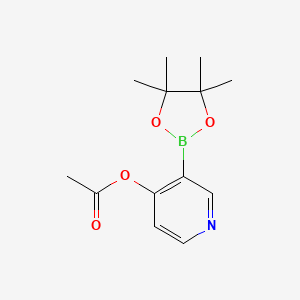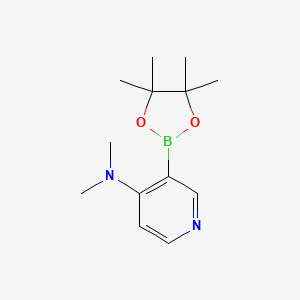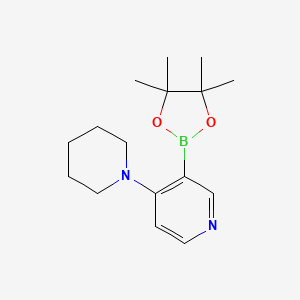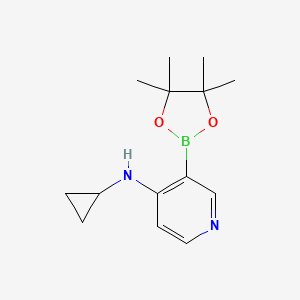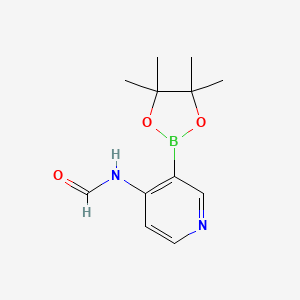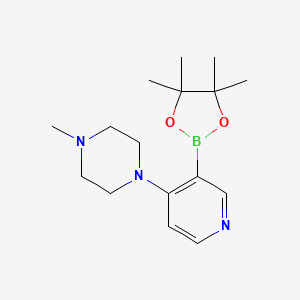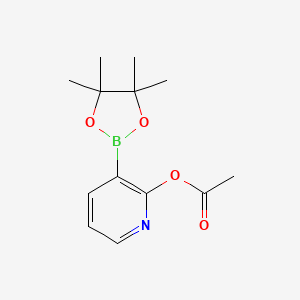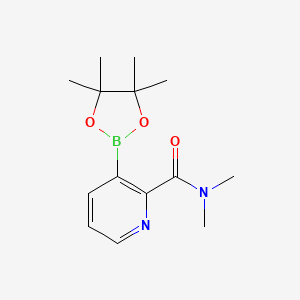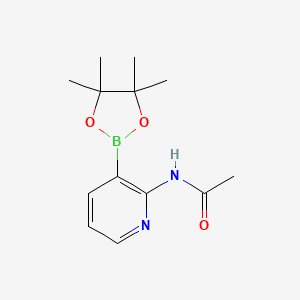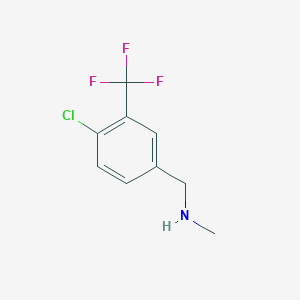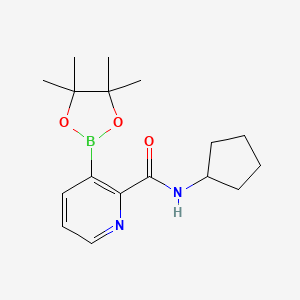
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (2-CPA-3-BAPE) is a compound that has been used in research laboratories for a variety of purposes. This compound is a derivative of pyridine-3-boronic acid and is a member of the family of pinacol esters. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 2-CPA-3-BAPE has been used for a variety of applications in research, including as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the laboratory for a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for transition metal complexes, and as a reagent for the synthesis of various organic compounds. Additionally, 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, antibiotics, and antiviral drugs. Additionally, it has been used in the synthesis of various dyes, pigments, and fragrances.
Wirkmechanismus
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester acts as a catalyst for organic synthesis by increasing the rate of reaction. It acts as a ligand for transition metal complexes by forming a complex with the metal, which increases the reactivity of the metal. Additionally, it acts as a reagent for the synthesis of various organic compounds by providing a source of reactive species that can be used to form new compounds.
Biochemical and Physiological Effects
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to have no adverse biochemical or physiological effects in laboratory studies. It is believed to be non-toxic and has no known interactions with other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a colorless, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to work with. Furthermore, it is non-toxic and has no known adverse biochemical or physiological effects. The primary limitation of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is that it is relatively unstable and can decompose at temperatures above 80°C.
Zukünftige Richtungen
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has potential for use in a variety of applications. It could be used in the synthesis of new pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it could be used in the synthesis of dyes, pigments, and fragrances. Furthermore, it could be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, it could be used in the synthesis of materials for use in medical devices, such as implants and prostheses.
Synthesemethoden
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized by the reaction of pyridine-3-boronic acid and cyclopentylcarbamoyl chloride in the presence of anhydrous potassium carbonate. The reaction of these two compounds produces a cyclopentylcarbamoyl moiety, which is then coupled with the pyridine-3-boronic acid. The resulting compound is then reacted with pinacol ester in the presence of a base, such as potassium carbonate, to form 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester. The reaction is carried out at temperatures below 80°C to prevent the decomposition of the pinacol ester.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBXDIHIQOGQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

